molecular formula C10H7BrO2S B8099097 Methyl 7-bromobenzo[b]thiophene-3-carboxylate

Methyl 7-bromobenzo[b]thiophene-3-carboxylate

Cat. No.: B8099097
M. Wt: 271.13 g/mol
InChI Key: JWELWQYBSPEHBM-UHFFFAOYSA-N
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Description

Methyl 7-bromobenzo[b]thiophene-3-carboxylate is a chemical compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 7-bromobenzo[b]thiophene-3-carboxylate involves the bromination of benzo[b]thiophene followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step typically involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow reactors to ensure consistent product quality and yield. These methods typically involve the same bromination and esterification steps but are optimized for large-scale production with considerations for cost, safety, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted benzo[b]thiophenes depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include the corresponding alcohols.

Mechanism of Action

The mechanism of action of methyl 7-bromobenzo[b]thiophene-3-carboxylate in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromobenzo[b]thiophene-3-carboxylate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can influence the compound’s electronic properties, making it valuable in materials science applications .

Properties

IUPAC Name

methyl 7-bromo-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWELWQYBSPEHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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